molecular formula C24H18N2O2S2 B15025400 N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine

N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B15025400
M. Wt: 430.5 g/mol
InChI Key: CHCXHHKCKQRTIP-NCELDCMTSA-N
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Description

N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromenylidene moiety linked to a thiazolylamine structure, which is further substituted with methoxyphenyl and thiophenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenylidene Intermediate: This step involves the condensation of 4-methoxybenzaldehyde with a suitable chromone derivative under acidic or basic conditions to form the chromenylidene intermediate.

    Thiazole Ring Formation: The chromenylidene intermediate is then reacted with a thioamide derivative in the presence of a catalyst such as p-toluenesulfonic acid to form the thiazole ring.

    Final Coupling Reaction: The resulting thiazole intermediate is coupled with 2-aminothiophene under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow synthesis, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine is unique due to its specific combination of chromenylidene, thiazole, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C24H18N2O2S2

Molecular Weight

430.5 g/mol

IUPAC Name

(E)-2-(4-methoxyphenyl)-N-(5-methyl-4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-4-imine

InChI

InChI=1S/C24H18N2O2S2/c1-15-23(22-8-5-13-29-22)26-24(30-15)25-19-14-21(16-9-11-17(27-2)12-10-16)28-20-7-4-3-6-18(19)20/h3-14H,1-2H3/b25-19+

InChI Key

CHCXHHKCKQRTIP-NCELDCMTSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=CS5

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=CS5

Origin of Product

United States

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